Carbon dioxide

Catalog No.
S597126
CAS No.
124-38-9
M.F
CO2
M. Wt
44.009 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbon dioxide

CAS Number

124-38-9

Product Name

Carbon dioxide

Molecular Formula

CO2

Molecular Weight

44.009 g/mol

InChI

InChI=1S/CO2/c2-1-3

InChI Key

CURLTUGMZLYLDI-UHFFFAOYSA-N

SMILES

C(=O)=O

solubility

0.2 % at 77 °F (NIOSH, 2024)
In water, 2.9X10+3 mg/L at 25 °C
Solubility in water (mL CO2/100 mL H2O at 760 mm Hg): 171 at 0 °C; 88 at 20 °C; 36 at 60 °C
Solubility in water: 0.704X10-3 mole fraction of CO2 in the liquid phase at 25 °C (gas at a partial pressure of 101.325 kPa in equilibrium with the solution)
Miscible with water (1.7 v/v at 0 °C, 0.76 v/v at 25 °C at 760 mm Hg partial pressure of CO2).
For more Solubility (Complete) data for Carbon dioxide (6 total), please visit the HSDB record page.
1.48 mg/mL at 25 °C
Solubility in water, ml/100ml at 20 °C: 88
(77 °F): 0.2%

Synonyms

Anhydride, Carbonic, Carbon Dioxide, Carbonic Anhydride, Dioxide, Carbon

Canonical SMILES

C(=O)=O

The exact mass of the compound Carbon dioxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.2 % at 77° f (niosh, 2016)0.2 % at 77° f (niosh, 2016)0.2 % at 77° f (niosh, 2016)0.03 m1.48 mg/ml at 25 °cin water, 2.9x10+3 mg/l at 25 °csolubility in water (ml co2/100 ml h2o at 760 mm hg): 171 at 0 °c; 88 at 20 °c; 36 at 60 °csolubility in water: 0.704x10-3 mole fraction of co2 in the liquid phase at 25 °c (gas at a partial pressure of 101.325 kpa in equilibrium with the solution)miscible with water (1.7 v/v at 0 °c, 0.76 v/v at 25 °c at 760 mm hg partial pressure of co2).miscible with hydrocarbons and most organic liquids.quantity dissolved, ml/g (stp) at 20 °c: acetone: 8.2; ethanol: 3.6; benzene: 2.71; methanol: 4.1; toluene: 3.0; xylene: 2.31; heptane: 2.8; methyl acetate: 7.4; diethyl ether: 6.31.48 mg/ml at 25 °csolubility in water, ml/100ml at 20 °c: 88(77°f): 0.2%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Oxides. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Compressed Gas, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides, Rodenticides. However, this does not mean our product can be used or applied in the same or a similar way.

Carbon dioxide (CO2) is a highly versatile, non-toxic, and non-flammable chemical utilized across industrial and laboratory settings as a C1 building block, a tunable supercritical solvent, and a cryogenic cooling agent[1]. In procurement contexts, its value is driven by its ability to replace highly hazardous or environmentally detrimental baseline materials. As a supercritical fluid (scCO2), it offers liquid-like solvation with gas-like diffusivity at mild critical conditions (31.1 °C, 7.38 MPa), making it a premium alternative to volatile organic compounds (VOCs) for extraction [2]. In polymer synthesis, catalytic incorporation of CO2 provides a green pathway to polycarbonates and polyurethanes, circumventing the need for highly toxic phosgene[3]. Furthermore, in its solid form (dry ice), it provides an easily accessible and stable cooling medium for kinetically controlled organic reactions [4].

Substituting carbon dioxide with traditional alternatives introduces severe safety, purity, and processing liabilities. In extraction workflows, generic substitution with organic solvents like hexane requires high-temperature distillation (boiling point ~68 °C) for solvent recovery, which degrades thermolabile compounds and inevitably leaves trace VOC residues [1]. In polymer synthesis, the conventional C1 alternative is phosgene (COCl2), a highly toxic gas that mandates extreme safety infrastructure, generates corrosive chloride impurities, and requires suspected carcinogens like methylene chloride as solvents [2]. For laboratory cooling, liquid nitrogen (-196 °C) is often too cold for standard kinetic control, risking the freezing of reaction solvents and condensing explosive liquid oxygen from the air, whereas dry ice maintains a stable, optimal thermodynamic plateau [3].

Residue-Free Extraction and Preservation of Thermolabile Compounds

When utilized as a supercritical fluid (scCO2), carbon dioxide provides a distinct advantage over conventional organic solvents like hexane. scCO2 reaches its critical point at a mild 31.1 °C and 73 atm, allowing for the extraction of heat-sensitive compounds without thermal degradation[1]. Upon depressurization, CO2 reverts to a gas, leaving 0 ppm of solvent residue in the final extract. In contrast, hexane extraction requires thermal stripping (boiling point 68 °C) and routinely leaves trace volatile organic compound (VOC) residues, which are strictly regulated in pharmaceutical and nutraceutical applications [2].

Evidence DimensionProcessing temperature and solvent residue
Target Compound DatascCO2: 31.1 °C critical temperature; 0 ppm solvent residue
Comparator Or BaselineHexane: 68 °C boiling point; leaves trace VOC residues
Quantified DifferenceEliminates solvent residue entirely and lowers processing thermal stress by >35 °C
ConditionsBotanical and lipid extraction processes

Procuring CO2 for supercritical extraction guarantees regulatory compliance for residual solvents and maximizes the yield of heat-sensitive active ingredients.

Toxicity Elimination and Carbon Footprint Reduction in Polycarbonate Synthesis

In the industrial synthesis of polycarbonates, utilizing CO2 as a C1 monomer completely eliminates the need for phosgene (COCl2). The traditional phosgene process utilizes highly toxic gas and large volumes of methylene chloride, resulting in polymers with chloride impurities [1]. By contrast, the non-phosgene CO2 route (often via ethylene carbonate or dimethyl carbonate intermediates) produces a chlorine-free polymer. Furthermore, lifecycle analyses demonstrate that incorporating CO2 reduces greenhouse gas emissions by approximately 173 tons per 1,000 tons of aromatic polycarbonate produced [2].

Evidence DimensionToxicity and byproduct profile
Target Compound DataCO2-based route: Non-toxic C1 source, 0% chloride impurities, reduces emissions by 173 tons/1000 tons PC
Comparator Or BaselinePhosgene-based route: Highly toxic gas, generates chloride impurities, requires chlorinated solvents
Quantified DifferenceComplete elimination of toxic gas handling and chlorinated solvent usage
ConditionsIndustrial scale aromatic polycarbonate production

Selecting CO2-based synthetic routes drastically reduces environmental health and safety (EHS) compliance costs and yields higher-purity, chloride-free polymers.

Thermodynamic Stability for Low-Temperature Kinetic Control

For laboratory-scale kinetic control (e.g., organolithium reactions or selective aldol additions), solid carbon dioxide (dry ice) mixed with acetone provides a highly stable -78 °C cooling bath [1]. This specific temperature is the standard thermodynamic plateau required to prevent unwanted side reactions without freezing common organic solvents. In contrast, liquid nitrogen boils at -196 °C, which is excessively cold for most standard kinetic protocols, causes rapid and violent solvent evaporation, and can inadvertently freeze reaction mixtures solid [2].

Evidence DimensionCooling bath temperature and stability
Target Compound DataDry ice / acetone: Stable -78 °C plateau
Comparator Or BaselineLiquid nitrogen: -196 °C (rapid boil-off)
Quantified DifferenceProvides a 118 °C warmer, stable plateau that prevents solvent freezing
ConditionsLaboratory cooling baths for organic synthesis

Dry ice is the procurement standard for routine low-temperature synthesis, offering safer handling and precise kinetic control without the over-cooling risks of liquid nitrogen.

Supercritical Fluid Extraction (SFE) of Nutraceuticals

Because scCO2 operates at a mild critical temperature (31.1 °C) and leaves zero solvent residue, it is the optimal choice for extracting thermolabile essential oils, cannabinoids, and high-value lipids. It directly replaces hexane, ensuring final products meet stringent regulatory limits for residual VOCs [1].

Green Synthesis of Polycarbonates and Polyurethanes

CO2 serves as a non-toxic C1 building block in the production of aromatic polycarbonates and polyethercarbonate polyols. By replacing phosgene, this application eliminates the need for extreme toxic gas handling infrastructure and produces high-purity, chloride-free polymers [2].

Kinetic Control in Organometallic Synthesis

Solid CO2 (dry ice) is the standard cryogenic agent for maintaining -78 °C cooling baths (typically with acetone or isopropanol). This provides the precise thermal environment required for highly reactive intermediates, such as organolithium reagents, avoiding the extreme -196 °C temperatures and rapid boil-off associated with liquid nitrogen [3].

Physical Description

Carbon dioxide appears as a colorless odorless gas at atmospheric temperatures and pressures. Relatively nontoxic and noncombustible. Heavier than air and may asphyxiate by the displacement of air. Soluble in water. Forms carbonic acid, a mild acid. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used to freeze food, to control chemical reactions, and as a fire extinguishing agent.
Carbon dioxide, refrigerated liquid appears as a colorless liquid. Relatively heavier than air and can asphyxiate by the displacement of air. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used as a refrigerant and in making carbonated beverages. Used to freeze food, to control chemical reactions and as a fire extinguishing agent.
Carbon dioxide, solid appears as an odorless, white solid. Can cause damaging frostbite. Noncombustible and nontoxic. Liquefies at -109 °F. Can asphyxiate by displacement of air. Used as a refrigerant.
Liquid; Other Solid; Gas or Vapor; NKRA; Gas or Vapor, Liquid
A colourless gas under normal environmental conditions with a slight pungent odour. Commercial carbon dioxide is shipped and handled as a liquid in pressurised cylinders or bulk storage systems, or in compressed solid blocks of ‘dry ice’. Solid (dry ice) forms usually contain added substances, such as propylene glycol or mineral oil, as binders
Colorless, odorless gas; Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice; [NIOSH]
Liquid
ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS.
Colorless, odorless gas.
Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice.]

Color/Form

Colorless gas
Liquid: colorless
Solid (dry ice): white, snow-like flakes or cubes
Colorless ... gas [Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice].

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

43.989829239 g/mol

Monoisotopic Mass

43.989829239 g/mol

Boiling Point

Sublimes (NIOSH, 2024)
-78.464 °C (sublimes)
sublimes
Sublimes

Flash Point

Not applicable

Heavy Atom Count

3

Taste

Faint acid taste

Vapor Density

1.53 (NIOSH, 2024) - Heavier than air; will sink (Relative to Air)
1.53 at 78.2 °C (Air = 1)
Relative vapor density (air = 1): 1.5
1.53

Density

1.56 at -110.2 °F (USCG, 1999) - Denser than water; will sink
Absolute density: 0.1146 lb/cu ft at 25 °C; density: (gas at 0 °C) 1.976 g/L at 760 mm Hg; (liq at 0 °C) 0.914 at 34.3 atm; (solid) at -56.6 °C) 1.512; critical density: 0.464
Density: 1.799 g/L
Liquid: volatile, odorless, density 1.101 at -37 °C, specific volume 8.76 cu ft/lb at 70 °F
Absolute density, gas at 101.325 kPa at 0 °C: 1.9770 kg/cu m; relative density, gas at 101.325 kPa at 0 °C (Air = 1): 1.53
Latent heat of vaporization = 353.4 J/g at the triple point; 231.3 J/g at 0 °C; viscosity = 0.015 mPa-sec at 298 K and 101.3 kPa; gas density = 1.976 g/L at 273 K and 101.3 kPa
1.56 at -110.2 °F
1.53(relative gas density)

LogP

0.83 (LogP)
0.83

Odor

Odorless
Faintly pungent odo

Odor Threshold

Odorless

Decomposition

The substance decomposes on heating above 2000 °C producing toxic carbon monoxide.

Melting Point

-109.3 °F (USCG, 1999)
-109 °F (Sublimes) (NIOSH, 2024)
-56.558 °C (triple point)
-56.5 °C
-109 °F (sublimes)
-109 °F (Sublimes)

UNII

142M471B3J

Related CAS

26796-46-3

GHS Hazard Statements

Aggregated GHS information provided by 1424 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 126 of 1424 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1298 of 1424 companies with hazard statement code(s):;
H280 (84.36%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H281 (24.42%): Contains refrigerated gas;
may cause cryogenic burns or injury [Warning Gases under pressure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Carbon dioxide is commonly used as an insufflation gas for minimal invasive surgery (laparoscopy, endoscopy, and arthroscopy) to enlarge and stabilize body cavities to provide better visibility of the surgical area. It has been used also in cryotherapy and as respiratory stimulant before and after anesthesia. It could be used also in expansion of blood vessels if required, to increase carbon dioxide level after rapid breathing, and to stimulate breathing after a period of nonbreathing.

Therapeutic Uses

CO2 can be used to flood the surgical field during cardiac surgery. Because of its density, carbon dioxide displaces the air surrounding the open heart so that any gas bubbles trapped in the heart are carbon dioxide rather than insoluble nitrogen. Similarly, CO2 is used to de-bubble cardiopulmonary bypass and extracorporeal membrane oxygenation (ECMO) circuits. It is used to adjust pH during cardiopulmonary bypass procedures when a patient is cooled.
Hypocarbia results in ... decreased blood pressure and vasoconstriction in skin, intestine, brain, kidney, and heart. These actions are exploited clinically in the use of hyperventilation to diminish intracranial hypertension.
CO2 is used for insufflation during endoscopic procedures (e.g., laparoscopic surgery) because it is highly soluble and does not support combustion. Inadvertent gas emboli thus are dissolved and eliminated more easily via the respiratory system.
Medication (Vet): wart destruction
For more Therapeutic Uses (Complete) data for Carbon dioxide (8 total), please visit the HSDB record page.

Pharmacology

Data not found.
Carbon Dioxide is a colorless, odorless, incombustible gas resulting from the oxidation of carbon.

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AN - Medical gases
V03AN02 - Carbon dioxide

Mechanism of Action

Data not found.
Supercritical carbon dioxide possesses germicide (bactericide and sporicide) effect. Despite of the fact, that this effect is used in industrial sterilization processes, the sterilization mechanism at molecular level is unclear. Our hypotheses can provide a molecular-biological explanation for the phenomenon. We believe that in supercritical state CO(2) reacts competitively with Met-tRNA(fMet), the formation rate and the amount of formyl-methionyl-tRNA (fMet-tRNA(fMet)) will be diminished by irreversible substrate consumption. The fMet-tRNA(fMet) possesses a key role in prokaryotic protein synthesis, being almost exclusively the initiator aminoacyl-tRNA. The formed carbamoyl-methionyl-tRNA (cMet-tRNA(fMet)), probably stable only under pressure and high CO(2) concentration, is stabilized by forming a ternary molecular complex with the GTP-form of the translational initiation factor 2 (GTP-IF2). This complex is unable to dissociate from preinitiation 70S ribosomal complex because of strong polar binding between the protein C-2 domain and the modified initiator aminoacyl-tRNA. The IF2-fMet-tRNA(fMet)-blocked 70S ribosomal preinitiation complex does not decompose following the GTP hydrolysis, becoming unable to synthesize proteins. The death of the microbial cell is caused by inhibition of the protein synthesis and energetic depletion. Moreover, we propose a possible mechanism for the accumulation of cMet-tRNA(fMet) in the bacterial cell. Since the translational process is an important target for antibiotics, the proposed mechanism could be a work hypothesis for discovery of new antibiotics. Made by high conservative character of prokaryotic translation initiation, the proposed IF2 pathway deterioration strategy may conduct to obtaining selective (with low mammalian toxicity) antimicrobials and at the same time, with reduced possibility of the drug resistance development.
... Well fed C. elegans (roundworm) avoid CO2 levels above 0.5%. Animals can respond to both absolute CO2 concentrations and changes in CO2 levels within seconds. Responses to CO2 do not reflect avoidance of acid pH but appear to define a new sensory response. Sensation of CO2 is promoted by the cGMP-gated ion channel subunits TAX-2 and TAX-4, but other pathways are also important. Robust CO2 avoidance in well fed animals requires inhibition of the DAF-16 forkhead transcription factor by the insulin-like receptor DAF-2. Starvation, which activates DAF-16, strongly suppresses CO2 avoidance. Exposure to hypoxia (<1% O2) also suppresses CO2 avoidance via activation of the hypoxia-inducible transcription factor HIF-1. The npr-1 215V allele of the naturally polymorphic neuropeptide receptor npr-1, besides inhibiting avoidance of high ambient O2 in feeding C. elegans, also promotes avoidance of high CO2. C. elegans integrates competing O2 and CO2 sensory inputs so that one response dominates. Food and allelic variation at NPR-1 regulate which response prevails. These results suggest that multiple sensory inputs are coordinated by C. elegans to generate different coherent foraging strategies.
... Adult Caenorhabditis elegans (roundworm) display an acute avoidance response upon exposure to CO2 that is characterized by the cessation of forward movement and the rapid initiation of backward movement. This response is mediated by a cGMP signaling pathway that includes the cGMP-gated heteromeric channel TAX-2/TAX-4. CO2 avoidance is modulated by multiple signaling molecules, including the neuropeptide Y receptor NPR-1 and the calcineurin subunits TAX-6 and CNB-1. Nutritional status also modulates CO2 responsiveness via the insulin and TGFbeta signaling pathways. CO2 response is mediated by a neural circuit that includes the BAG neurons, a pair of sensory neurons of previously unknown function. TAX-2/TAX-4 function in the BAG neurons to mediate acute CO2 avoidance. ... C. elegans senses and responds to CO2 using multiple signaling pathways and a neural network that includes the BAG neurons and this response is modulated by the physiological state of the worm.

Vapor Pressure

56.5 atm (NIOSH, 2024)
Vapor pressure = 10.5 mm Hg at -120 °C; 104.2 mm Hg at -100 °C; 569.1 mm Hg at -82 °C
4.83X10+4 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 5720
56.5 atm

Pictograms

Compressed Gas

Impurities

May contain traces of hydrogen sulfide and sulfur dioxide.
The main impurities present in ... carbon dioxide /from natural sources / are methane and hydrogen sulfide.
The necessary degree of purity is dependent on the final use to which the carbon dioxide is put. Because a large proportion is used in the food and drink industries, the major criteria for the quality of the carbon dioxide are that it should be free of odor and taste. Thus, all contaminants that could contribute to these two properties (e.g., sulfur compounds, oils, and hydrocarbons) should be removed, preferably to less than mg/kg levels. The main impurities present to any significant degree in the final purified product are usually nitrogen, oxygen, and argon (from air), and hydrogen and carbon monoxide (if the carbon dioxide came from a process-gas source).

Other CAS

124-38-9
18923-20-1

Absorption Distribution and Excretion

Data not found.
Carbon dioxide is excreted by the lungs and, in the form of bicarbonate ion, by the kidney, intestine and skin.
Carbon dioxide is produced by metabolism at approximately the same rate as O2 is consumed. At rest, this value is about 3 mL/kg per minute, but it may increase dramatically with heavy exercise. Carbon dioxide diffuses readily from the cells into the blood, where it is carried partly as bicarbonate ion (HCO3-), partly in chemical combination with hemoglobin and plasma proteins, and partly in solution at a partial pressure of about 6 kPa (46 mmHg) in mixed venous blood. CO2 is transported to the lung, where it is normally exhaled at the rate it is produced, leaving a partial pressure of about 5.2 kPa (40 mmHg) in the alveoli and in arterial blood.
Gases and vapors known to be absorbed (or excreted) by the skin include ... carbon dioxide. ... About 2.7% of the carbon dioxide produced is excreted by /the skin/.

Metabolism Metabolites

Not metabolized.
Carbon dioxide is produced by the body's metabolism and is always present in the body at about 6% concentration. An average adult human will produce more than 500 g of carbon dioxide daily under resting conditions, and will produce much more when active. Additional carbon dioxide has several effects on the body, and responses are immediate. It stimulates breathing, which exhales the carbon dioxide carried to the lungs from the cells by the bloodstream. An increase in carbon dioxide concentration stimulates the heart rate, increases the blood pressure, increases adrenalin flow, and relaxes the vascular smooth muscles. In addition, carbon dioxide reacts with water in the body to form carbonic acid, which dissociates to hydrogen ion and bicarbonate. An increase in carbon dioxide in the body increases acidity, and then the kidneys act to restore normal acidity.
Perturbation of mitochondrial metabolism, oxidative phosphorylation or Krebs cycle affects embryogenesis. These studies assess the effects of altering pyruvate metabolism in 3-5 somite mouse embryos in whole embryo culture. ... To establish that pyruvate is metabolized during organogenesis the rates of (14)C-carbon dioxide production from 3-(14)C-pyruvate by conceptuses in vitro were measured on days 9-12. The rates of carbon dioxide production incr with incr gestational age. ... The rate of carbon dioxide production from pyruvate by day 10 yolk sac was 10 times greater than that by the embryo proper. Fluoroacetate produced a time and concn dependent reduction in carbon dioxide production in day 10 conceptuses. These studies demonstrate that pyruvate is metabolized by Krebs cycle during organogenesis. alpha-Cyano-4-hydroxycinnamate inhibits transport of pyruvate from cytosol to mitochondria. Embryos exposed to alpha-Cyano-4-hydroxycinnamate exhibited neural tube defects (11/12 at 1,000 uM). Thus, alterations of utilization of pyruvate is teratogenic to cultured embryos. Pyruvate dehydrogenase is inhibited via phosphorylation by E1-kinase. Dichloroacetate inhibits e1-kinase resulting incr pyruvate dehydrogenase activity and incr metabolism of pyruvate by Krebs cycle. Dichloroacetate produced neural tube defects in 0/12 embryos at 100 uM and 6/15 embryos at 500 uM. ... Pyruvate is metabolized during organogenesis and that proper regulation of pyruvate is metabolized during organogenesis and that proper regulation of pyruvate transport and metabolism is essential for normal development.
Carbon dioxide is transported in the blood in diverse forms: dissolved in the plasma, or linked to proteins independently of the PCO2. Carbone dioxide is transported by the hemoglobin back to the lungs, where it is exhaled (A320, L1147).

Wikipedia

Carbon dioxide
DDT

Drug Warnings

In patients who are hypoventilating from /CNS depressants/ or anesthetics, increasing PCO2 may result in further CNS depression, which in turn may worsen the respiratory depression.
Since carbon dioxide is the most potent cerebrovascular dilator known, it should not be used in patients with increased intracranial pressure, intracranial bleeding, expanding lesions, head injury, or in those in coma.
The inhalation of high concentrations of carbon dioxide (about 50%) produces marked cortical and subcortical depression of a type similar to that produced by anesthetic agents.

Biological Half Life

Data not found.

Use Classification

Food additives
Agrochemicals -> Pesticides
FOOD_ADDITIVE; -> JECFA Functional Classes
Cosmetics -> Propellant

Methods of Manufacturing

Much of the carbon dioxide generated in the world is a byproduct of ammonia and hydrogen production, which make much more carbon dioxide than is ever recovered. Other sources are still exploited, but these are generally less efficient, and financially less attractive.
/Carbon dioxide from ammonia: In the production of ammonia/ desulfurization of the hydrocarbon feedstock (e.g., natural gas, naphtha) is carried out before catalytic steam reforming of the hydrocarbon to give a gaseous mixture of hydrogen, carbon dioxide, and carbon monoxide. Air is added and further steam reforming is effected in a gaseous mixture that then also contains nitrogen. Because only hydrogen and nitrogen are required to make ammonia, the carbon oxide is removed from the gas stream. Most of the carbon monoxide is catalytically converted to carbon dioxide, and the latter is removed by dissolution under pressure.
Carbon dioxide from flue gases. Carbon dioxide is a component of all flue gases produced by the complete combustion of carbonaceous fuels. Typical concentrations of carbon dioxide in such gases are 10 - 18 vol%. ... The flue gases, after being cooled and cleaned by passing through a water scrubber, are passed through an alkaline carbonate solution or an amine solution which absorbs carbon dioxide. Unlike carbon dioxide from an ammonia plant, the product obtained from flue gases is generally contaminated with small amounts of sulfur compounds. Although manufacture of carbon dioxide by this method was once of a considerable commercial importance, it is now seldom economically viable. It is, however, being revived in the United States for enhanced oil recovery projects, which require vast quantities of CO2.
Large quantities of carbon dioxide are generated by fermentation processes, and up to 80% of this gas may be recoverable. Before being suitable for further use, however, the carbon dioxide must be freed of the impurities inherent in this method of manufacture, i.e., hydrogen sulfide, sulfur dioxide, and various organic compounds such as aldehydes, acids, and higher alcohols and diols. Two general methods are available to purify fermentation carbon dioxide. Both use water scrubbers to remove the bulk of the entrained material. The impurities are then taken out by passing through either an activated charcoal bed or solutions of potassium permanganate and potassium dichromate. The first method relies on adsorption, whereas the second involves chemical reactions. In the second case the gas must be treated further downstream to remove oxidation products formed in the earlier stages as well as any traces of the reagents used in the purification.
For more Methods of Manufacturing (Complete) data for Carbon dioxide (8 total), please visit the HSDB record page.

General Manufacturing Information

Petroleum Refineries
Oil and Gas Drilling, Extraction, and Support activities
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Paper Manufacturing
Industrial Gas Manufacturing
Utilities
Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Fabricated Metal Product Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Petrochemical Manufacturing
Carbon dioxide: ACTIVE
Industrial production sources include ammonia by-product, fermentation by- product, hydrogen by-product from refineries, ethylene oxide by-product, natural wells, acid neutralization by-product, cogeneration, waste neutralization by-product, SNG by-product, coal gasification by-product, sodium phosphate by-product
Carbon dioxide (CO2) is the primary greenhouse gas emitted through human activities. In 2013, CO2 accounted for about 82% of all U.S. greenhouse gas emissions from human activities. Carbon dioxide is naturally present in the atmosphere as part of the Earth's carbon cycle (the natural circulation of carbon among the atmosphere, oceans, soil, plants, and animals). Human activities are altering the carbon cycle-both by adding more CO2 to the atmosphere and by influencing the ability of natural sinks, like forests, to remove CO2 from the atmosphere. While CO2 emissions come from a variety of natural sources, human-related emissions are responsible for the increase that has occurred in the atmosphere since the industrial revolution. The main human activity that emits CO2 is the combustion of fossil fuels (coal, natural gas, and oil) for energy and transportation, although certain industrial processes and land-use changes also emit CO2. The main sources of CO2 emissions in the United States are ... electricity ... transportation ... /and/ industry.
Carbon dioxide is found in the products of combustion of all carbonaceous fuels, in naturally occuring gases, and as a product of animal metabolism.
Usually marketed in steel cylinders9under sufficient pressure to keep it liquid) or in solid form as dry ice (compressed carbon dioxide snow, density 1.35).
For more General Manufacturing Information (Complete) data for Carbon dioxide (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: NIOSH 6603; Procedure: portable gas chromatograph, with thermal conductivity detector; Analyte: carbon dioxide; Matrix: air; Detection Limit: 1 ppm.
Method: OSHA ID-172; Procedure: gas chromatograph and thermal conductivity detector; Analyte: carbon dioxide; Matrix: air; Detection Limit: 200 ppm (qualitative), 500 ppm (quantitative).
Analysis of carbon dioxide (total) in baking powders using gasometric determination. Applicable to baking powders containing added calcium carbonate.
Method: AOAC 940.17; Procedure: manometric method; Analyte: carbon dioxide; Matrix: beer; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for Carbon dioxide (11 total), please visit the HSDB record page.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Contents under pressure. Avoid heating above: 50 °C.
Fireproof if in building. Cool. Ventilation along the floor.
Dry ice should not be kept in container that is not designed to withstand pressure. Containers of other substances stored over dry ice for extended periods generally absorb carbon dioxide unless they have been carefully sealed. When such containers are removed from storage and allowed to come rapidly to room temperature, the carbon dioxide may develop sufficient pressure to burst the container with explosive violence. On removal of such containers from storage, the stopper should be loosened or the container itself should be wrapped in towels and kept behind a shield.
Store liquid containers in well ventilated areas. Keep cylinders away from sources of heat. Storage should not be in heavy traffic areas to prevent accidental knocking over or damage from passing or falling objects. Valve caps should remain on cylinders not connected for use. Segregate full and empty cylinders. ... Store carbon dioxide cylinders with the valve end up.

Interactions

Reactive oxygen species (ROS) are harmful because they can oxidize biological macromolecules. We show here that atmospheric CO(2) (concentration range studied: 40-1,000 ppm.) increases death rates due to H(2)O(2) stress in Escherichia coli in a dose-specific manner. This effect is correlated with an increase in H(2)O(2)-induced mutagenesis and, as shown by 8-oxo-guanine determinations in cells, DNA base oxidation rates. Moreover, the survival of mutants that are sensitive to aerobic conditions (Hpx(-) dps and recA fur), presumably because of their inability to tolerate ROS, seems to depend on CO(2) concentration. Thus, CO(2) exacerbates ROS toxicity by increasing oxidative cellular lesions.
The responsiveness of respiratory center to stimulation by CO2 ... is depressed by anoxia and various drugs such as ether, alcohol, chloroform, morphine, barbital, etc.
The role of CO2 in hyperbaric oxygen toxicity was investigated by administering acetazolamide ..., tris buffer (tris-hydroxymethyl) aminomethane, and NaHCO3 by ip injection, and by exposure of other groups of animals to an atmosphere of 5% CO2 and 95% O2. All animals were placed in a pressure chamber and maintained at 50 psig in 100% O2 until death. The tris buffer and NaHCO3 buffer significantly extended /the/ time to onset of convulsions and to time of death. Acetazolamide and also 5% CO2 shortened /the/ time of convulsions and significantly shortened survival time. Apparently, increased tissue levels of CO2 play an important role in hyperbaric O2 toxicity. The cause of death in the animals exposed to hyperbaric O2 was pulmonary edema secondary to a systemic hypertension.
Toxicological interactions between carbon monoxide and carbon dioxide were evaluated in rats. Groups of six male Fischer rats were exposed for 30 minutes to carbon monoxide and CO2, either individually or in combination, or to the products of combustible materials. Exposure to carbon monoxide in air caused death within the first minute at concentrations of 4600 to 5000 ppm, which gave carboxyhemoglobin levels greater than 83%. With 2500 ppm carbon monoxide, blood pH decreased from 7.42 to 7.2. The CO2 concentrations tested (1.3 to 14.7%) were neither incapacitating nor lethal. When CO2 was added to sublethal concentrations of carbon monoxide, some of the rats died during either the 30 minute exposure period or in the following 24 hours. The rate of formation of carboxyhemoglobin from an exposure to 2500 ppm carbon monoxide was 1.5 times greater in the presence of 5.25% CO2. However, this could not explain the increased death rate, since the carboxyhemoglobin equilibrium level (78%) did not change. The combination of 2500 ppm carbon monoxide and 5.25% CO2 reduced the blood pH to 6.8. With the combined gases, the total CO2 and bicarbonate values remained low for at least 30 minutes after exposure indicating that a combination of respiratory and metabolic acidosis occurred in animals exposed to both gases. Carbon monoxide, CO2 and carboxyhemoglobin levels produced as a result of thermal combustion of 11 natural and synthetic materials at their median lethal concentrations were measured. Only polyphenylsulfone produced sufficient carbon monoxide and carboxyhemoglobin levels to suggest carbon monoxide as the primary toxicant. For the other materials the carbon monoxide concentration was too low to account for the deaths observed. It was concluded that in the range of 2500 to 4100 ppm, carbon monoxide alone has very little probability of causing death, but if it is combined with levels of CO2 above 1.5 % the probability of death is much higher.
For more Interactions (Complete) data for Carbon dioxide (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Gas is not affected by heat until temp reaches about 2000 °C

Dates

Last modified: 08-15-2023

Towards Net Zero Greenhouse Gas Emissions in the Energy and Chemical Sectors in Switzerland and Beyond - A Review

Simone Brethauer, Michael Hans-Peter Studer
PMID: 34526185   DOI: 10.2533/chimia.2021.788

Abstract

In today's societies, climate-damaging and finite fossil resources such as oil and natural gas serve a dual purpose as energy source and as carbon source for chemicals and plastics. To respond to the finite availability and to meet international climate goals, a change to a renewable energy and raw material basis is inevitable and represents a highly complex task. In this review, we assess possible technology paths for Switzerland to reach these goals. First, we provide an overview of Switzerland's current energy demand and discuss possible renewable technologies as well as proposed scenarios to defossilize the current energy system. In here, electric vehicles and heat pumps are key technologies, whereas mainly photovoltaics replace nuclear power to deliver clean electricity. The production of chemicals also consumes fossil resources and for Switzerland, the oil demand for imported domestically used chemicals and plastics corresponds to around 20% of the current energetic oil demand. Thus, we additionally summarize technologies and visions for a sustainable chemical sector based on the renewable carbon sources biomass, CO₂ and recycled plastic. As biomass is the most versatile renewable energy and carbon source, although with a limited availability, aspects and proposed strategies for an optimal use are discussed.


China's carbon emissions in Brazil

Philip M Fearnside
PMID: 34516807   DOI: 10.1126/science.abl9962

Abstract

[Figure: see text].


[Characteristics of humidity and temperature variations and CO

Xiao-Jun Yang, Ting-Xi Liu, Guan-Li Wang, Li-Min Duan, Dong-Fang Li, Tian-Yu Huang
PMID: 34494753   DOI: 10.13287/j.1001-9332.202006.015

Abstract

Terrestrial carbon cycle plays a key role in driving climate change and ecosystem carbon balance. Understanding the variations of humidity and temperature and CO
exchanges are meaningful to reveal the law and mechanism of regional carbon cycles in deserts. We examined the near surface humidity, temperature variations, and CO
exchanges by eddy covariance and Bowen ratio systems in a typical mobile dune of Horqin sandy land. We analyzed the relationships between water-heat and CO
exchanges of 0 to 10 m vertical height at daily and seasonal scales were analyzed. The results showed that the vertical variations of near surface temperature ranged from 0.4 ℃ to 2 ℃ and decreased with the increases of height from April to September, but with an opposite pattern in other months. The seasonal variation of air relative humidity was greater than 40%. During the growing season of 2018, the averaged daily net ecosystem carbon exchange (NEE) was -0.02 mg·m
·s
. The annual averaged daily NEE was 0.003 mg·m
·s
, indicating that the mobile dunes were carbon sources at the whole year scale. The vertical differences of temperature and humidity well fitted the NEE. The inflexion points of the fitting curve were at 10% humidity and 0.5 ℃ temperature, respectively. At the scalem of the year, the NEE fitting result of temperature was better than that of humidity, with the inflexion points at 17 ℃ and 65% humidity, respectively. In the growing season, the near surface vertical temperature difference was negative, which would inhibit CO
absorption of mobile dunes. The circumstances of high humidity would promote the absorption of atmospheric CO
. Across different time and vertical height, the variations of humidity and temperature were closely related to CO
exchanges, which affected carbon sink and source of mobile dunes. Carbon budget was more sensitive to temperature than humidity.


[Mesophyll conductance to CO

Xiao-Ying Gong, Wei-Ting Ma, Yong-Zhi Yu, Lei Li
PMID: 34494740   DOI: 10.13287/j.1001-9332.202006.010

Abstract

Mesophyll conductance (g
), the total conductance of CO
diffusion from substomatal cavity to the site of carboxylation within chloroplast, is a major limiting factor for photosynthesis and a key parameter for improving photosynthetic resource use efficiency of crops. Online
C discrimination method is an important method for plant eco-physiological studies and a well-established method for measuring g
of C3 plants, although it has not been widely used due to challenges in methodology and high demands on experimental facilities. In this review, we summarized the characteristics of commonly used methods for g
, introduced the basic theory of the online
C discrimination method, namely Farquhar's photosynthetic
C discrimination model; systematically introduced the practical measurements, equations and the components of facilities; and reviewed the drivers for variation in g
of C3 plants. At the last part, we discussed the outlook of the development of methodology, new experimental protocols, and applications in measurement scenarios.


[Partitioning ecosystem respiration of a Platycladus orientalis forest in the west mountainous area of Beijing, China using stable carbon isotope]

Xiao-Wu Xu, Han-Zhi Li, Xin-Xiao Yu, Gong-Dong Jia
PMID: 34494735   DOI: 10.13287/j.1001-9332.202006.025

Abstract

Based on stable carbon isotope, we quantitatively partitioned ecosystem respiration in a Platycladus orientalis forest in the west mountainous area of Beijing. Results from this study could lay the foundation for carbon exchange research in forest ecosystems of this region. The spectroscopy technique was used to continuously measure CO
concentrations and δ
C values at different height of the forest. Soil and branch chambers were used for measuring nighttime δ
C values in underground and aboveground respiration, and then the proportions of respiration components were calculated. Combined with soil respiration efflux measurement, ecosystem respiration was then quantitatively partitioned. The results showed that δ
C values of respiratory components fluctuated, which ranged from -31.74‰ to -23.33‰ in aboveground respiration of plants and from -32.11‰ to -27.74‰ in soil respiration. The δ
C values of ecosystem respiration was at the middle of those ranges. Soil respiration averaged 1.70 μmol·m
·s
at night, accounting for 47%-91% of ecosystem respiration. Aboveground respiration averaged 0.72 μmol·m
·s
, contributing less to ecosystem respiration. Daytime respiration based on isotope mixing model calculation had greater variability than that based on temperature response model, with a mean value of 2.31 μmol·m
·s
and 2.28 μmol·m
·s
, respectively.


[Effects of soil water stress and atmospheric CO

Bing-Bing Ding, Yong-E Zhang, Xin-Xiao Yu, Guo-Dong Jia, Yu-Song Wang, Peng-Fei Zheng, Tao Jiang, Juan-Juan Xia
PMID: 34494730   DOI: 10.13287/j.1001-9332.202006.024

Abstract

Analysis of plant photosynthesis and post-photosynthetic fractionation can improve our understanding of plant physiology and water management. By measuring δ
C in the atmosphere, and δ
C of soluble compounds in leaves and branch phloem of Platycladus orientalis, we examined discrimination pattern, including atmosphere-leaf discrimination during photosynthesis (ΔC
) and leaf-twig discrimination during post-photosynthesis (ΔC
), in response to changes of soil water content (SWC) and atmospheric CO
concentration (C
). The results showed that ΔC
reached a maximum of 13.06‰ at 95%-100% field water-holding capacity (FC) and C
400 μmol·mol
, and a minimum of 8.63‰ at 35%-45% FC and C
800 μmol·mol
. Both stomatal conductance and mesophyll cell conductance showed a significant linear positive correlation with ΔC
, with a correlation coefficient of 0.43 and 0.44, respectively. ΔC
was not affected by SWC and C
. Our results provide mechanism of carbon isotopes fractionation and a theoretical basis for plant survival strategies in response to future climate change.


Fabrication of a CO

Songlin Fan, Jian Chen, Chao Fan, Guangliang Chen, Shigen Liu, Hemao Zhou, Rangtao Liu, Yanjuan Zhang, Huayu Hu, Zuqiang Huang, Yuben Qin, Jing Liang
PMID: 34492979   DOI: 10.1016/j.jhazmat.2021.126225

Abstract

In the traditional desorption method, strong acid is commonly used as an eluent for the regeneration of adsorbents. It is of critical economic and environmental significance to develop a chemical-free desorption method. In this study, a new CO
-responsive chitosan aerogel adsorbent was synthesized from CO
-responsive poly(acrylic acid-2-(dimethylamino)ethyl methacrylate) and chitosan by physicochemical double crosslinking for the adsorption of Cu
. Compared with the chitosan aerogel, the adsorption capacity of Cu
and mechanical properties of CO
-responsive chitosan aerogel increased by 162% and 660%, respectively. Most importantly, after the adsorption of Cu
by CO
-responsive chitosan aerogel, the Cu
could be desorbed by CO
bubbling, and the desorption rate of metal ions was more than 80%. The adsorption of Cu
by aerogel was attributed to chelation and complexation. The desorption of porous chitosan/P(AA-co-DMAEMA) aerogels (CPA) by CO
mainly occurred through charge repulsion of protonated ‒NH
and ‒N‒ groups. After 6 cycles, the adsorption capacity of CPA for metal ions still reached 70% of the initial adsorption capacity, and the desorption rate reached 75%. This novel CO
-responsive chitosan aerogel is a highly efficient and environmentally friendly adsorbent for the adsorption and recovery of metal ions.


Environmental controls and influences of Pinus roxburghii Sarg. (Chir pine) plantation on temporal variation in soil carbon dioxide emission and soil organic carbon stock under humid subtropical region

S Sivaranjani, Vijender Pal Panwar
PMID: 34490554   DOI: 10.1007/s10661-021-09419-x

Abstract

Soil carbon dioxide emission is a major component of ecosystem respiration, responsible for organic carbon losses from the ecosystem. In Pinus roxburghii Sarg. plantations, higher CO
emission coincided with maximum soil moisture and soil temperature during the rainy season (4.23 µmol CO
m
s
) followed by summer season (1.69 µmol CO
m
s
) and winter season (1.35 µmol CO
m
s
). The soil CO
emission rates recorded during the rainy season differed significantly from other seasons (p < 0.05). Multiple linear regression revealed that rainfall was the main dominant factor affecting the soil CO
emission. A significant positive correlation with minimum air temperature and average air temperature during the lag period, i.e., preceding 15 days of data, was recorded. A significant positive correlation was also observed between annual soil CO
emission rates with soil temperature, soil moisture, air temperature, and rainfall (p < 0.05). Vapor pressure and relative humidity at 14.19 h also emerged as additional scientific variables affecting soil CO
emission with significant positive correlations. Annual soil CO
emission rates and soil properties were not significantly correlated but were positively correlated with organic carbon, exchangeable potassium and negatively correlated with available nitrogen and phosphorous (p > 0.05). Higher annual average carbon stock, 95.05 t ha
in P. roxburghii plantations than the yearly soil CO
emission, 33.23 t ha
indicates that plantations sequester more carbon than the emissions.


Application of extracorporeal therapies in critically ill COVID-19 patients

Zhifeng Zhou, Huang Kuang, Yuexian Ma, Ling Zhang
PMID: 34514751   DOI: 10.1631/jzus.B2100344

Abstract

The coronavirus disease 2019 (COVID-19) pandemic is a major public health event caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). COVID-19 has spread widely all over the world. A high proportion of patients become severely or critically ill, and suffer high mortality due to respiratory failure and multiple organ dysfunction. Therefore, providing timely and effective treatment for critically ill patients is essential to reduce overall mortality. Convalescent plasma therapy and pharmacological treatments, such as aerosol inhalation of interferon-α (IFN-α), corticosteroids, and tocilizumab, have all been applied in clinical practice; however, their effects remain controversial. Recent studies have shown that extracorporeal therapies might have a potential role in treating critically ill COVID-19 patients. In this review, we examine the application of continuous renal replacement therapy (CRRT), therapeutic plasma exchange (TPE), hemoadsorption (HA), extracorporeal membrane oxygenation (ECMO), and extracorporeal carbon dioxide removal (ECCO
R) in critically ill COVID-19 patients to provide support for the further diagnosis and treatment of COVID-19.


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